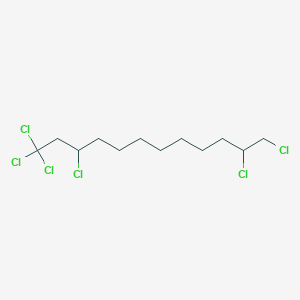
1,1,1,3,11,12-Hexachlorododecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,3,11,12-Hexachlorododecane is a useful research compound. Its molecular formula is C12H20Cl6 and its molecular weight is 377 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Classification
- Chemical Formula : C12H22Cl6
- Molecular Weight : 406.8 g/mol
- Chlorine Content : Approximately 46% by weight
HCD is categorized under short-chain chlorinated paraffins (SCCPs) and is primarily synthesized through the chlorination of n-alkanes. Its structural formula allows it to exhibit unique properties beneficial for industrial applications.
Industrial Applications
-
Flame Retardants :
- HCD is widely used as a flame retardant in various materials including plastics, rubber, and textiles. Its effectiveness in preventing ignition and slowing the spread of fire makes it valuable in manufacturing safety-critical products.
- Case Study : In a study on flame-retardant performance in PVC compounds, HCD demonstrated superior fire resistance compared to traditional additives, leading to its adoption in construction materials where fire safety is paramount .
-
Plasticizers :
- HCD serves as a plasticizer in the production of flexible PVC products. It enhances the flexibility and durability of plastics used in consumer goods and industrial applications.
- Data Table : Comparison of plasticizer efficiency in PVC formulations:
Plasticizer Type Flexibility Rating Fire Resistance Rating HCD High Excellent DOP Moderate Good DINP Moderate Fair -
Lubricants :
- In metalworking industries, HCD is utilized as a high-temperature lubricant. Its thermal stability allows it to perform effectively under extreme conditions.
- Application Insight : Research indicates that HCD-based lubricants reduce friction and wear on metal surfaces significantly compared to non-chlorinated alternatives .
Environmental Considerations
Despite its utility, the environmental impact of HCD cannot be overlooked. It is classified as a persistent organic pollutant (POP), which raises concerns regarding its bioaccumulation and potential toxicity to wildlife and humans.
Eigenschaften
CAS-Nummer |
865306-22-5 |
|---|---|
Molekularformel |
C12H20Cl6 |
Molekulargewicht |
377 g/mol |
IUPAC-Name |
1,1,1,3,11,12-hexachlorododecane |
InChI |
InChI=1S/C12H20Cl6/c13-9-11(15)7-5-3-1-2-4-6-10(14)8-12(16,17)18/h10-11H,1-9H2 |
InChI-Schlüssel |
IWXWHHDLRXAPJT-UHFFFAOYSA-N |
SMILES |
C(CCCC(CC(Cl)(Cl)Cl)Cl)CCCC(CCl)Cl |
Kanonische SMILES |
C(CCCC(CC(Cl)(Cl)Cl)Cl)CCCC(CCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















